Cas no 2171161-55-8 (3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylpropanoic acid)

3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylpropanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylpropanoic acid
- 2171161-55-8
- 3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-2,2-dimethylpropanoic acid
- EN300-1520958
-
- インチ: 1S/C26H32N2O5/c1-25(2,3)21(22(29)27-15-26(4,5)23(30)31)28-24(32)33-14-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,20-21H,14-15H2,1-5H3,(H,27,29)(H,28,32)(H,30,31)/t21-/m1/s1
- InChIKey: RMYPRJCLKJVHJI-OAQYLSRUSA-N
- SMILES: O(C(N[C@H](C(NCC(C(=O)O)(C)C)=O)C(C)(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- 精确分子量: 452.23112213g/mol
- 同位素质量: 452.23112213g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 5
- 重原子数量: 33
- 回転可能化学結合数: 9
- 複雑さ: 707
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.6
- トポロジー分子極性表面積: 105Ų
3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylpropanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1520958-2.5g |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-2,2-dimethylpropanoic acid |
2171161-55-8 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1520958-0.05g |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-2,2-dimethylpropanoic acid |
2171161-55-8 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1520958-1.0g |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-2,2-dimethylpropanoic acid |
2171161-55-8 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1520958-5.0g |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-2,2-dimethylpropanoic acid |
2171161-55-8 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1520958-10.0g |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-2,2-dimethylpropanoic acid |
2171161-55-8 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1520958-500mg |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-2,2-dimethylpropanoic acid |
2171161-55-8 | 500mg |
$3233.0 | 2023-09-26 | ||
Enamine | EN300-1520958-1000mg |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-2,2-dimethylpropanoic acid |
2171161-55-8 | 1000mg |
$3368.0 | 2023-09-26 | ||
Enamine | EN300-1520958-0.1g |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-2,2-dimethylpropanoic acid |
2171161-55-8 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1520958-0.25g |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-2,2-dimethylpropanoic acid |
2171161-55-8 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1520958-0.5g |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-2,2-dimethylpropanoic acid |
2171161-55-8 | 0.5g |
$3233.0 | 2023-06-05 |
3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylpropanoic acid 関連文献
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
2. Caper tea
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
7. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylpropanoic acidに関する追加情報
Introduction to 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylpropanoic acid (CAS No. 2171161-55-8)
3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylpropanoic acid (CAS No. 2171161-55-8) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine due to its unique structural features and potential therapeutic applications. This compound belongs to a class of molecules characterized by a chiral center, which is critical for its biological activity and interaction with biological targets. The presence of a fluoren-9-yl methoxycarbonyl group in its structure suggests strong potential for modulating biological pathways, particularly in the context of enzyme inhibition and receptor binding.
The molecular framework of 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylpropanoic acid incorporates multiple functional groups that contribute to its versatility. The (9H-fluoren-9-yl)methoxycarbonyl moiety is particularly noteworthy, as fluorene derivatives are often employed in medicinal chemistry due to their favorable pharmacokinetic properties and ability to enhance molecular stability. This group is linked via an amide bond to a secondary amine, which further influences the compound's solubility and reactivity. The overall structure also features dimethyl substituents, which are commonly used to improve metabolic stability and reduce unwanted side effects.
In recent years, there has been growing interest in the development of chiral auxiliaries and ligands for asymmetric synthesis, where compounds like 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylpropanoic acid play a pivotal role. The stereochemistry at the (2S) position is crucial for ensuring enantioselective interactions with biological targets, which is essential for achieving high efficacy and minimal toxicity in drug candidates. This compound's design aligns with the current trend in drug discovery towards more precise and targeted therapies.
One of the most compelling aspects of this compound is its potential application in the development of novel protease inhibitors. Proteases are enzymes that play a critical role in various physiological processes, including signal transduction, protein degradation, and blood clotting. Dysregulation of protease activity is implicated in numerous diseases, such as cancer, inflammation, and infectious disorders. The unique combination of functional groups in 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylpropanoic acid makes it an attractive candidate for designing inhibitors that can selectively target specific proteases without affecting other enzymes.
Recent studies have demonstrated that fluorene-based compounds exhibit promising inhibitory effects on various proteases. For instance, derivatives containing the fluoren-9-yl methoxycarbonyl group have shown efficacy in inhibiting matrix metalloproteinases (MMPs), which are involved in tissue remodeling and have been implicated in cancer metastasis. Additionally, these compounds have demonstrated potential in inhibiting cathepsins, another family of proteases that play roles in antigen processing and tumor growth. The dimethyl substituents present in the molecule may further enhance its binding affinity by optimizing steric interactions with the active site of the target protease.
The chiral nature of 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylpropanoic acid also makes it a valuable tool for studying enzyme stereoselectivity. Enantioselective protease inhibition has been a focus of medicinal chemists due to its ability to produce more potent and selective drug candidates. By leveraging the stereochemical properties of this compound, researchers can gain insights into how chirality influences enzyme-substrate interactions and develop strategies for improving drug efficacy.
Another area where this compound shows promise is in the development of peptidomimetics—molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties. Peptides are widely used as therapeutic agents due to their high specificity and low toxicity; however, their clinical use is often limited by issues such as poor bioavailability and rapid degradation. By incorporating structural elements like the fluoren-9-yl methoxycarbonyl group into peptidomimetics, researchers can enhance their stability and bioavailability while maintaining their biological activity.
The amide functionalities present in 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylpropanoic acid also make it a versatile building block for constructing more complex molecules through coupling reactions such as amide bond formation or click chemistry. These reactions are widely used in drug discovery to link different pharmacophores together into single entities with enhanced potency and selectivity. The presence of multiple reactive sites allows for facile derivatization, enabling researchers to explore a wide range of structural modifications.
In conclusion,3-(2S)-2-({(9H-fluoren-9-ylmethoxycarbonyl}amino)-3,3-dimethylbutanamido--dimethylpropanoic acid (CAS No. 2171161--55--8) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. Its chiral center,fluoren--y lmethoxycarbonyl group,and dimethyl substituents contribute to its versatility as a tool for asymmetric synthesis,protease inhibition,and peptidomimetic design. As research continues to uncover new applications for this compound,it is likely to play an increasingly important role in the development of next-generation therapeutics aimed at treating various diseases with high precision and efficacy.
2171161-55-8 (3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylpropanoic acid) Related Products
- 63303-29-7(Spiroisochroman-4,4'-piperidine)
- 2138518-05-3(1H-1,2,3-Triazole-4-carboxylic acid, 5-(1,3,4-thiadiazol-2-yl)-, ethyl ester)
- 270062-97-0(Fmoc-(S)-3-amino-4-(4-methylphenyl)-butyric Acid)
- 1965304-90-8(2-Methyl-3-phenyl-2H-quinoxaline)
- 2228631-08-9((1-{3-(methylsulfanyl)phenylmethyl}cyclopropyl)methanamine)
- 2228982-92-9(3-(2-chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one)
- 197964-67-3(methyl 2-(2-aminoethyl)-3-oxo-2,3-dihydro-1H-isoindole-5-carboxylate)
- 1351632-56-8(2-(4-chlorophenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide)
- 946374-87-4(N-2-(azepan-1-yl)-2-(thiophen-3-yl)ethylnaphthalene-1-carboxamide)
- 2308463-69-4(2-(2S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-carbonylpiperidin-2-ylacetic acid)




